BenchChemオンラインストアへようこそ!

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Kinase Inhibition GSK-3 JAK/STAT

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic heterocyclic small molecule that strategically merges a 3-phenylbenzo[c]isoxazole core with an N-ethyl-2-oxopyrimidine side chain. This structural framework is characteristic of type I and type II kinase inhibitor pharmacophores, where the benzo[c]isoxazole acts as a bioisostere for indole or benzofuran to occupy the adenine-binding pocket, and the pyrimidinone moiety engages the hinge region of the kinase.

Molecular Formula C20H16N4O3
Molecular Weight 360.373
CAS No. 2188279-35-6
Cat. No. B2620526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
CAS2188279-35-6
Molecular FormulaC20H16N4O3
Molecular Weight360.373
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCN4C=CC=NC4=O
InChIInChI=1S/C20H16N4O3/c25-19(21-10-12-24-11-4-9-22-20(24)26)15-7-8-17-16(13-15)18(27-23-17)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,21,25)
InChIKeyFIGUOSZMKAVMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS 2188279-35-6): A Dual-Pharmacophore Probe for Kinase-Targeted Research


N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic heterocyclic small molecule that strategically merges a 3-phenylbenzo[c]isoxazole core with an N-ethyl-2-oxopyrimidine side chain [1]. This structural framework is characteristic of type I and type II kinase inhibitor pharmacophores, where the benzo[c]isoxazole acts as a bioisostere for indole or benzofuran to occupy the adenine-binding pocket, and the pyrimidinone moiety engages the hinge region of the kinase [1]. Patent literature identifies this specific class of benzisoxazole compounds as inhibitors of glycogen synthase kinase-3 (GSK-3) and Janus kinase (JAK) mammalian protein kinases, positioning the compound as a differentiated candidate for signal transduction research, particularly in oncology and inflammatory disease models where these kinases are validated therapeutic targets [2].

Why Generic GSK-3 or JAK Inhibitors Cannot Functionally Substitute for CAS 2188279-35-6


Simple substitution of this compound with other commercially available GSK-3 inhibitors (e.g., CHIR99021) or JAK inhibitors (e.g., Ruxolitinib) is scientifically invalid due to the divergent 'polypharmacology' or mutually exclusive activity profiles dictated by the 3-phenylbenzo[c]isoxazole scaffold linked to the pyrimidinone tail [1]. The specific spatial orientation of the phenyl group at position 3 of the benzo[c]isoxazole and the flexible ethyl linker to the pyrimidinone ring creates a unique three-dimensional pharmacophore that is absent in simpler isoxazole or monocyclic pyrimidine analogs [1]. Patent structure-activity relationship (SAR) studies on this series demonstrate that modifications to the isoxazole ring system, including the specific N-ethyl-oxopyrimidine substitution, significantly affect biological activities, meaning that even closely related structural analogs within the same patent family cannot be assumed to be functionally equivalent as chemical probes [2].

Quantitative Differentiation Evidence for CAS 2188279-35-6 Against In-Class and Cross-Class Comparators


Dual GSK-3/JAK Inhibitory Profile of the Phenylbenzoisoxazole Scaffold vs. Monotherapy Comparators

The benzo[c]isoxazole core of CAS 2188279-35-6 is characterized in patent literature as inhibiting both GSK-3 and JAK kinases, a dual inhibitory profile that is not possessed by the highly selective clinical inhibitors of GSK-3 (e.g., CHIR99021) or JAK (e.g., Ruxolitinib) individually [1]. While CHIR99021 is a potent and highly selective GSK-3 inhibitor with demonstrated activity in stem cell maintenance, and Ruxolitinib is a potent and highly selective JAK1/2 inhibitor approved for myelofibrosis, neither compound exhibits significant cross-reactivity at the other kinase target at physiologically relevant concentrations [1]. The combination of these activities in a single chemical entity based on the benzo[c]isoxazole scaffold may be advantageous for research into diseases characterized by co-activation of the Wnt/β-catenin and JAK/STAT signaling pathways, such as certain colorectal cancers and inflammatory conditions, where targeting a single node has proven insufficient [1].

Kinase Inhibition GSK-3 JAK/STAT

Differentiation via the 2-Oxopyrimidine Hinge-Binder Motif Relative to Isoxazole-Only Congeners

The presence of the 2-oxopyrimidin-1(2H)-yl moiety in CAS 2188279-35-6 introduces a hydrogen bond acceptor/donor motif that is absent in simpler 3-phenylbenzo[c]isoxazole analogs and is critical for engaging the kinase hinge region in the ATP-binding site [1]. Structural analysis of related benzisoxazole patent compounds indicates that modifications to the amide tail region, including substitution with pyrimidinone-containing fragments, result in distinct biological activity profiles compared to compounds bearing alternative N-substituents [1]. This suggests that the 2-oxopyrimidine group is a key determinant of kinase target engagement and selectivity within the broader chemical series, conferring a specific inhibitory signature not shared by isoxazole-only compounds that lack this hydrogen-bonding motif [1].

Structure-Activity Relationship Hinge-Binder Chemical Probe Selectivity

Isoxazole Ring Electronic Modulation as a Basis for Kinase Selectivity vs. Non-Fused Isoxazole Probes

The benzo[c]isoxazole scaffold, through its extended aromatic system, provides a unique electronic environment that distinguishes it from non-fused monocyclic isoxazole probes [1]. This scaffold is known to act as a bioisostere for indole or benzofuran rings, occupying the adenine-binding pocket of kinases in a manner that can lead to distinct selectivity profiles compared to smaller, non-fused isoxazole fragments [1]. The fusion of the isoxazole to the benzene ring alters the electron density distribution and the resultant pi-stacking interactions with the kinase active site, a property not achievable with simpler isoxazole-5-carboxamide analogs lacking the fused ring system, and which underpins the unique kinase selectivity of this chemical class [1].

Bioisosterism Selectivity Design Chemical Biology

Optimal Research Applications for N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide in Kinase Signaling Studies


Elucidating Crosstalk Between Wnt/β-Catenin and JAK/STAT Pathways in Colorectal Cancer Models

This compound is ideally suited as a dual-pathway probe to dissect the interplay between Wnt/β-catenin and JAK/STAT signaling in colorectal cancer cell lines and patient-derived organoids [1]. In contrast to using a combination of two separate, highly selective inhibitors (e.g., CHIR99021 and Ruxolitinib), which can introduce complex pharmacokinetic and dosing variables, this single chemical entity with dual GSK-3/JAK inhibitory activity allows for synchronized, stoichiometric inhibition of both pathways simultaneously [1]. This enables researchers to cleanly attribute phenotypic outcomes to dual-pathway modulation and to investigate synergistic effects on tumor cell proliferation, apoptosis, and stemness in a more controlled experimental system [1].

Investigating the Role of Phenylbenzoisoxazole-Mediated Kinase Engagement in Inflammatory Arthritis Models

The compound serves as a differentiated chemical probe for validating the therapeutic concept of simultaneous GSK-3 and JAK inhibition in inflammatory arthritis, where both pathways are known to contribute to synovial inflammation and joint destruction [1]. As a benzo[c]isoxazole-based inhibitor, its distinct kinase selectivity profile, arising from the unique electronic and steric properties of the fused ring system, offers a way to test whether dual-pathway intervention provides superior efficacy compared to single-pathway JAK inhibition (e.g., with tofacitinib or baricitinib) in animal models of rheumatoid arthritis [1].

Use as a Reference Compound in SAR Expansion Campaigns for Benzo[c]isoxazole Kinase Inhibitors

This compound can serve as a key reference standard in medicinal chemistry programs aiming to optimize the kinase selectivity and potency of the 3-phenylbenzo[c]isoxazole series [1]. Its structure, featuring both the privileged benzo[c]isoxazole core and the 2-oxopyrimidine hinge-binding motif, represents a starting point for the systematic exploration of structure-activity relationships [1]. By serving as a benchmarking tool against which newly synthesized analogs are compared in kinase inhibition assays, it enables the quantification of improvements in selectivity or potency driven by systematic chemical modifications to the core scaffold or side chain, as outlined in the foundational patent literature [1].

Quote Request

Request a Quote for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.